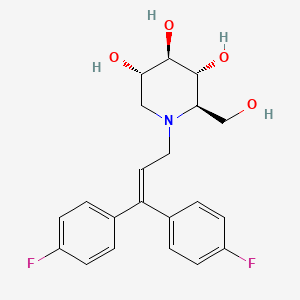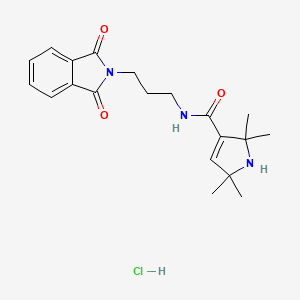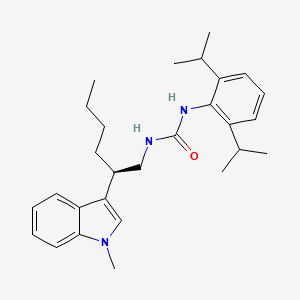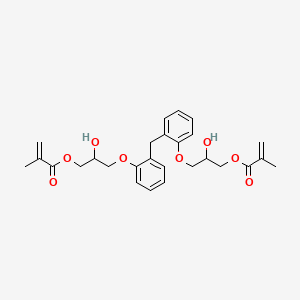
2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester typically involves the reaction of methacrylic acid with bisphenol A diglycidyl ether resin. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-strength polymers.
Cross-linking: It can form cross-linked networks, enhancing the mechanical properties of the resulting material.
Common Reagents and Conditions
Common reagents used in these reactions include initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) for polymerization. The reactions are typically carried out under controlled temperatures to ensure proper polymer formation .
Major Products
The major products formed from these reactions are high-strength polymers and cross-linked materials used in various industrial applications .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester has numerous scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymers.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Employed in dental materials due to its excellent mechanical properties and biocompatibility.
Mechanism of Action
The compound exerts its effects through polymerization and cross-linking mechanisms. The methacrylate groups react with initiators to form free radicals, leading to the formation of polymer chains. These chains can further cross-link, creating a robust network structure. The molecular targets include the methacrylate groups, which are essential for the polymerization process .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol A diglycidyl ether dimethacrylate
- Bisphenol A bis(2-hydroxy-3-methacryloyloxypropyl) ether
- Bisphenol A glycidylmethacrylate
Uniqueness
2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester stands out due to its superior mechanical properties and resistance to degradation. Its ability to form high-strength polymers and cross-linked networks makes it highly valuable in various industrial and medical applications .
Properties
CAS No. |
73384-88-0 |
|---|---|
Molecular Formula |
C27H32O8 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-[[2-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]methyl]phenoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C27H32O8/c1-18(2)26(30)34-16-22(28)14-32-24-11-7-5-9-20(24)13-21-10-6-8-12-25(21)33-15-23(29)17-35-27(31)19(3)4/h5-12,22-23,28-29H,1,3,13-17H2,2,4H3 |
InChI Key |
JHOFXHJVMQJPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC=CC=C1CC2=CC=CC=C2OCC(COC(=O)C(=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12765383.png)

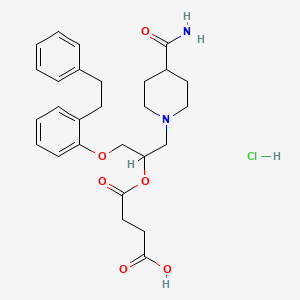

![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
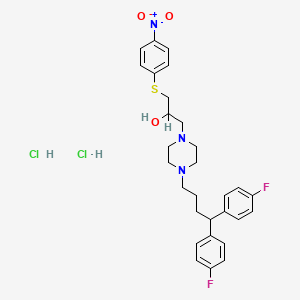


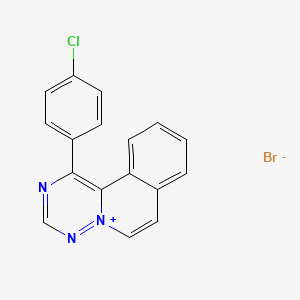
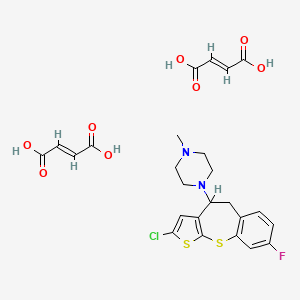
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
